6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
6-bromo-2,5-dimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-5-12-7(2)8(10)3-4-9(12)11-6/h3-5H,1-2H3 |
InChI Key |
ZICACMNDHXREOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C=CC2=N1)Br)C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 2,5 Dimethylimidazo 1,2 a Pyridine and Its Derivatives
Classical and Contemporary Approaches to Imidazo[1,2-a]pyridine (B132010) Core Synthesis
The foundational strategies for constructing the imidazo[1,2-a]pyridine core, and by extension 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine, have evolved significantly over time. These methods primarily rely on the cyclocondensation of a substituted 2-aminopyridine (B139424) with a suitable carbonyl-containing compound.
Condensation Reactions with 2-Aminopyridines
The most prevalent and historically significant method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine derivative with a molecule containing a carbonyl group and an adjacent leaving group or a second carbonyl functionality. For the specific synthesis of this compound, the key starting material is 2-Amino-5-bromo-6-methylpyridine .
The reaction of 2-aminopyridines with α-halogenocarbonyl compounds, such as α-haloketones or α-haloaldehydes, is a robust and widely employed method for the synthesis of imidazo[1,2-a]pyridines. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
A general procedure for the synthesis of a similar compound, 6-bromoimidazo[1,2-a]pyridine (B40293) , involves reacting 2-amino-5-bromopyridine (B118841) with a 40% aqueous solution of chloroacetaldehyde (B151913). google.com The reaction is typically carried out in a solvent such as ethanol, often in the presence of a base like sodium bicarbonate, at temperatures ranging from 25 to 50 °C for 2 to 24 hours. google.com
Table 1: Illustrative Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridines and α-Halocarbonyl Compounds
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| 2-Amino-5-bromopyridine | Chloroacetaldehyde (aq.) | Sodium Bicarbonate | Ethanol | 25-50 | 2-24 | 6-Bromoimidazo[1,2-a]pyridine google.com |
| 2-Amino-5-bromopyridine | Bromoacetaldehyde diethyl acetal | Hydrobromic acid | Ethanol/Water | 100 | 8 | 6-Bromoimidazo[1,2-a]pyridine chemicalbook.com |
While reactions with α-halogenocarbonyl compounds are highly effective, alternative methods utilize aldehydes and ketones directly, often under oxidative conditions. These reactions typically require a catalyst to facilitate the formation of the imidazo[1,2-a]pyridine ring system.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by an acid. While this method is powerful for generating derivatives with a 3-amino substituent, it is less direct for the synthesis of compounds like this compound which are unsubstituted at the 3-position.
Metal-Catalyzed Cyclization and Coupling Reactions
Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts to facilitate the formation of heterocyclic rings. For the synthesis of imidazo[1,2-a]pyridines, various metal-catalyzed reactions have been developed. These often involve C-H activation, coupling reactions, and cyclization cascades. While powerful for the synthesis of a wide array of derivatives, specific applications to the synthesis of this compound are not extensively documented. However, the general principles of these reactions could be adapted for its synthesis.
Metal-Free and Green Chemistry Approaches for Imidazo[1,2-a]pyridine Formation
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of imidazo[1,2-a]pyridines, several metal-free and green chemistry approaches have been reported. These methods often utilize microwave irradiation, ultrasound, or are performed in aqueous media or under solvent-free conditions to reduce the environmental impact. researchgate.net The synthesis of 6-bromo-2-methylimidazo[1,2-a]pyridine (B1281379) has been achieved under rapid, metal-free, and aqueous conditions, highlighting the potential for greener routes to related compounds. nih.gov
Regioselective Bromination Strategies for Imidazo[1,2-a]pyridines
The direct bromination of the imidazo[1,2-a]pyridine scaffold is a common approach to introduce a bromine atom onto the heterocyclic core. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring system. Generally, the C3 position is the most electronically rich and sterically accessible, making it the most common site for electrophilic substitution.
However, achieving bromination at other positions, such as C6, often requires alternative strategies. One approach is to start with a pre-functionalized pyridine ring where the bromine atom is already in the desired position. This circumvents the challenges of controlling regioselectivity on the fused bicyclic system. Various brominating agents can be employed, including N-bromosuccinimide (NBS), bromine in acetic acid, and other electrophilic bromine sources. The choice of reagent and reaction conditions can be optimized to favor the desired isomer. For instance, milder conditions might be employed to prevent over-bromination or side reactions.
Specific Synthetic Routes to this compound and Analogues
The most direct and widely employed methods for the synthesis of this compound and its analogues involve the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone.
Reactions Involving 2-Amino-5-bromopyridine Precursors
A primary and efficient route to 6-bromo-substituted imidazo[1,2-a]pyridines involves the use of 2-amino-5-bromopyridine derivatives as the starting material. This precursor already contains the bromine atom at the desired position, which will become the 6-position in the final fused ring system.
For the synthesis of the target molecule, this compound, the logical starting material would be 2-amino-5-bromo-3-methylpyridine . This substituted pyridine can be synthesized through multi-step procedures, often starting from commercially available picolines. The synthesis of the key precursor, 2-amino-5-bromopyridine, can be achieved by the direct bromination of 2-aminopyridine. chemicalbook.comgoogle.comgoogle.comresearchgate.net
The subsequent and crucial step is the cyclocondensation reaction with an appropriate α-haloketone. In the case of synthesizing the 2,5-dimethyl derivative, chloroacetone or bromoacetone would be the reagent of choice. The reaction, often referred to as the Tchichibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine derivative by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
A general representation of this synthetic approach is outlined below:
Reaction Scheme: Synthesis of this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 2-Amino-5-bromo-3-methylpyridine | Chloroacetone | Base (e.g., NaHCO3), Solvent (e.g., Ethanol), Heat | This compound |
This method offers good yields and a straightforward approach to the target molecule, with the substitution pattern on the final product being directly determined by the choice of the substituted 2-aminopyridine and the α-haloketone. A patent for the synthesis of the parent 6-bromoimidazo[1,2-a]pyridine describes a similar process using 2-amino-5-bromopyridine and chloroacetaldehyde in the presence of sodium bicarbonate in ethanol. google.com
Derivatization from Bromo-substituted Imidazo[1,2-a]pyridine Esters and Carboxylic Acids
Another synthetic strategy involves the derivatization of pre-existing bromo-substituted imidazo[1,2-a]pyridine scaffolds that bear other functional groups, such as esters or carboxylic acids. These functional groups can be converted into a variety of other moieties, expanding the chemical space of accessible analogues.
For instance, a 6-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid or its corresponding ester can serve as a versatile intermediate. The carboxylic acid can be activated and coupled with various amines to form a library of amides. Standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt can be employed for this transformation. This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic modification of a particular position on the scaffold.
While direct amidation of the carboxylic acid is common, the ester can also be converted to the corresponding amide, though this often requires more forcing conditions. A related transformation is the aminocarbonylation of halo-imidazo[1,2-a]pyridines. For example, 6-iodoimidazo[1,2-a]pyridines have been successfully converted to 6-carboxamido derivatives via a palladium-catalyzed aminocarbonylation reaction. nih.gov A similar strategy could potentially be applied to the more readily available 6-bromo derivatives.
Table of Potential Derivatizations
| Starting Material | Reagents | Product |
|---|---|---|
| 6-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid | Amine, Coupling Agent (e.g., HATU) | 6-Bromo-imidazo[1,2-a]pyridine-2-carboxamide derivative |
| Methyl 6-bromo-imidazo[1,2-a]pyridine-2-carboxylate | Amine, Heat | 6-Bromo-imidazo[1,2-a]pyridine-2-carboxamide derivative |
Challenges and Advancements in Scalable Synthesis of Bromo-Imidazo[1,2-a]pyridines
The transition from laboratory-scale synthesis to large-scale industrial production of bromo-imidazo[1,2-a]pyridines presents several challenges. pharmafeatures.comagcpharmachemicals.comneulandlabs.com These challenges are common to the scale-up of many active pharmaceutical ingredients (APIs) and specialty chemicals.
Reaction safety and control are also critical. The cyclocondensation reaction to form the imidazo[1,2-a]pyridine ring can be exothermic, and careful temperature control is necessary to prevent runaway reactions, especially in large reactors. neulandlabs.com The use of halogenated reagents and solvents also requires appropriate handling and waste disposal procedures to comply with environmental regulations.
Purification of the final product and intermediates on a large scale can be challenging. Crystallization is often the preferred method for purification in industrial settings, but developing a robust crystallization process that consistently yields the desired polymorph with high purity can be time-consuming. neulandlabs.com Chromatographic purification, while common in the lab, is often not economically viable for large-scale production.
Reactivity and Chemical Transformations of 6 Bromo 2,5 Dimethylimidazo 1,2 a Pyridine
Role of the Bromine Substituent as a Functional Group in Cross-Coupling Reactions
The bromine atom at the 6-position of the 2,5-dimethylimidazo[1,2-a]pyridine (B1295381) core serves as a versatile functional group, primarily enabling a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this aromatic system is particularly susceptible to oxidative addition, a key step in many catalytic cycles. illinois.edu
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are extensively used to facilitate cross-coupling reactions involving aryl bromides. mdpi.com These methods are valued for their mild reaction conditions and tolerance of various functional groups. nih.gov
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. heteroletters.orgyoutube.com This reaction is widely employed in the synthesis of pharmaceuticals and fine chemicals. illinois.edunih.gov For 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position. The reaction is compatible with a variety of functional groups on the arylboronic acid, including those with both electron-donating and electron-withdrawing properties. nih.govresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Good |
This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions for similar substrates. researchgate.netresearchgate.net
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This methodology facilitates the introduction of alkynyl groups onto the imidazo[1,2-a]pyridine (B132010) core, which are valuable intermediates for further synthetic transformations. researchgate.net
Table 2: Sonogashira Coupling of this compound
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |
| Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF |
This table illustrates representative conditions for Sonogashira coupling reactions. nih.govorganic-chemistry.org
The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org This reaction provides another effective route to introduce various organic groups, including alkyl, alkenyl, aryl, and alkynyl moieties, at the 6-position of the imidazo[1,2-a]pyridine ring. nih.govrsc.org
Table 3: Stille Coupling Reaction Parameters
| Organostannane | Palladium Catalyst | Ligand | Solvent |
|---|---|---|---|
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene |
| Tributyl(vinyl)tin | Pd₂(dba)₃ | P(o-tolyl)₃ | THF |
This table outlines typical components used in Stille coupling reactions. wikipedia.orgnih.gov
Beyond palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions. Nickel catalysts, for instance, are known to be effective for coupling aryl bromides with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling). ustc.edu.cn Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-nitrogen or carbon-oxygen bonds. ustc.edu.cn These alternative methods expand the synthetic utility of this compound.
Derivatization at Other Positions of the Imidazo[1,2-a]pyridine Core
While the C6-bromo substituent is a primary site for functionalization, other positions on the imidazo[1,2-a]pyridine core are also amenable to derivatization. The electronic nature of the heterocyclic system directs substitution to specific positions. The C3 position is particularly reactive towards electrophilic substitution and radical reactions. mdpi.comnih.gov
Recent research has highlighted various methods for C-H functionalization of the imidazo[1,2-a]pyridine skeleton, often utilizing visible light-induced photocatalysis. mdpi.com These methods allow for the introduction of a variety of functional groups, including:
Formyl groups: C3-formylation can be achieved using reagents like dimethyl sulfoxide (B87167) (DMSO) under oxidative conditions.
Alkyl groups: C3-alkylation can be performed through aza-Friedel-Crafts type reactions. nih.gov
Aminoalkyl groups: Visible light-promoted reactions with N-aryl glycines can introduce aminoalkyl substituents at the C3 position. mdpi.com
Furthermore, derivatization is not limited to the C3 position. For instance, visible light-induced C5-alkylation has also been reported. mdpi.com These advancements in C-H functionalization provide powerful tools for the late-stage modification of the imidazo[1,2-a]pyridine core, complementing the cross-coupling strategies at the C6 position.
Modification of Alkyl Groups (e.g., Methyl Groups at Positions 2 and 5)
The methyl groups at the C2 and C5 positions of the imidazo[1,2-a]pyridine ring system possess a degree of reactivity, primarily attributed to the acidity of their protons. The C2-methyl group, in particular, is activated by the adjacent electron-withdrawing iminium-like nitrogen atom (N1) of the imidazole (B134444) ring. This activation facilitates deprotonation under basic conditions to form a nucleophilic carbanion, which can then react with various electrophiles.
One of the characteristic reactions involving the C2-methyl group is condensation with aldehydes. acs.org Although specific studies on this compound are not detailed in the reviewed literature, the general reactivity pattern of 2-methylimidazo[1,2-a]pyridines suggests that they can undergo aldol-type condensation reactions. This transformation typically involves heating the imidazo[1,2-a]pyridine with an aromatic or aliphatic aldehyde in the presence of a base or, in some cases, an acid catalyst, to yield a styryl or alkenyl derivative. The reactivity of the C5-methyl group is generally lower than that of the C2-methyl group due to its position on the pyridine (B92270) ring, which is less activating.
Table 1: Representative Condensation Reactions of Methylimidazo[1,2-a]pyridines This table is based on the general reactivity of the compound class, as specific examples for this compound are not extensively documented.
| Reactant | Electrophile | Conditions | Product Type |
| 2-Methylimidazo[1,2-a]pyridine | Aromatic Aldehyde | Base, Heat | 2-Styrylimidazo[1,2-a]pyridine |
| 2-Methylimidazo[1,2-a]pyridine | Aliphatic Aldehyde | Acid or Base, Heat | 2-Alkenylimidazo[1,2-a]pyridine |
Functionalization at C3 (e.g., Carboxamide Formation)
The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, consequently, the most reactive site for electrophilic substitution and many radical reactions. mdpi.commdpi.com This high nucleophilicity makes it the primary target for functionalization. A wide array of substituents, including formyl, alkyl, and aryl groups, can be introduced at this position. nih.govresearchgate.net
While direct carboxamide formation at the C3 position in a single step is not commonly reported, this functionality can be readily achieved through multi-step synthetic sequences starting from a C3-functionalized intermediate. One viable pathway is through the conversion of a C3-ester. The introduction of an ester group, such as through alkoxycarbonylation, provides a versatile handle that can be subsequently converted into a variety of other functional groups, including amides. nih.gov For example, a C3-alkoxycarbonyl derivative can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents to yield the desired C3-carboxamide.
Alternatively, C3-formylation of the imidazo[1,2-a]pyridine ring, which can be accomplished using reagents like dimethylformamide (DMSO) under oxidative conditions, yields a C3-aldehyde. researchgate.netrsc.org This aldehyde can be oxidized to the carboxylic acid and subsequently converted to the carboxamide. Another advanced method involves the palladium-catalyzed aminocarbonylation of a C3-halo-imidazo[1,2-a]pyridine precursor, although this requires the prior synthesis of the halogenated starting material. nih.gov
Table 2: Plausible Synthetic Routes for C3-Carboxamide Formation
| Starting Material | Step 1 | Intermediate | Step 2 | Final Product |
| This compound | C3-Alkoxycarbonylation | C3-Ester derivative | Amidation (via hydrolysis & coupling or direct aminolysis) | C3-Carboxamide derivative |
| This compound | C3-Formylation | C3-Aldehyde derivative | Oxidation, then Amine Coupling | C3-Carboxamide derivative |
| 3-Halo-6-bromo-2,5-dimethylimidazo[1,2-a]pyridine | Pd-catalyzed Aminocarbonylation | (Not Applicable) | (Not Applicable) | C3-Carboxamide derivative |
Reactivity of the Imidazo[1,2-a]pyridine Nitrogen Atoms
The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms with distinct electronic environments and reactivity.
The N1 nitrogen , located in the five-membered imidazole ring, is a non-bridgehead, sp²-hybridized atom. It is the most basic and nucleophilic center in the molecule. thieme-connect.de Consequently, it is the primary site of protonation in acidic media. thieme-connect.de This nitrogen can also react with electrophiles such as alkyl halides to form quaternary imidazolium (B1220033) salts. semanticscholar.orgresearchgate.net Furthermore, the N1 atom can be oxidized, for instance by reaction with peroxy acids like m-chloroperbenzoic acid (m-CPBA), to form the corresponding Imidazo[1,2-a]pyridine 1-oxide. acs.orgnih.gov
The N4 nitrogen is a bridgehead atom and is part of both the imidazole and pyridine rings. Its lone pair of electrons is integral to the aromaticity of the 10-π electron bicyclic system. As a result, this nitrogen is non-basic and does not readily participate in reactions with electrophiles after the ring system has been formed. Its primary role in reactivity is during the synthesis of the imidazo[1,2-a]pyridine ring itself, where the endocyclic nitrogen of a 2-aminopyridine (B139424) precursor acts as a nucleophile to initiate ring closure. nih.govbio-conferences.org
Table 3: Reactivity Summary of Nitrogen Atoms
| Nitrogen Atom | Position | Hybridization | Key Characteristics | Typical Reactions |
| N1 | Imidazole Ring | sp² | Basic, Nucleophilic | Protonation, Alkylation (Quaternization), N-Oxidation |
| N4 | Bridgehead | sp² | Non-basic, Non-nucleophilic | Participates in initial ring formation (synthesis) |
Structure Activity Relationship Sar Studies of 6 Bromo 2,5 Dimethylimidazo 1,2 a Pyridine Analogues
Impact of Bromine Substitution at Position 6 on Biological Activity
The presence and position of halogen substituents on the imidazo[1,2-a]pyridine (B132010) core are pivotal in modulating biological activity. The bromine atom at position 6, in particular, has been a key feature in many potent analogues. Studies on various 6-substituted imidazo[1,2-a]pyridines have demonstrated that this position is a critical hotspot for enhancing therapeutic effects, particularly in the context of anticancer activity. A range of these compounds has shown excellent activity against colon cancer cell lines such as HT-29 and Caco-2. nih.gov The introduction of the imidazo[1,2-a]pyridine moiety, often substituted at the 6-position, has been a successful strategy in designing potent kinase inhibitors, such as those targeting PI3Kα. nih.gov
Steric and Electronic Effects of Bromine
The bromine atom at position 6 exerts a combination of steric and electronic effects that are crucial for its influence on biological activity. Electronically, bromine is an electron-withdrawing group, which can alter the electron density of the entire heterocyclic system. This modification can influence the molecule's ability to participate in crucial interactions, such as hydrogen bonding or π-π stacking, with biological targets. The electronic structure of the scaffold is a key determinant of its reactivity and binding affinity. researchgate.net
Sterically, the bromine atom is relatively bulky. This size can provide a better fit in the hydrophobic pockets of target enzymes or receptors, thereby enhancing binding affinity. The steric hindrance can also orient other parts of the molecule in a conformation that is favorable for biological activity. This "buttressing effect" can push other substituents into closer contact with an active site, enhancing selectivity and potency.
Comparison with Other Halogenated Derivatives
While direct SAR studies comparing a series of 6-halogenated-2,5-dimethylimidazo[1,2-a]pyridines are not extensively detailed in the reviewed literature, broader principles can be inferred from related structures. In many heterocyclic systems, changing the halogen from bromine to chlorine or fluorine can have significant effects. Generally, fluorine can act as a hydrogen bond acceptor and may block metabolic pathways, while chlorine has properties intermediate between fluorine and bromine. In studies of related imidazo[1,2-a]pyridines, various halogen substitutions (chloro, bromo, iodo) on attached phenyl rings were well-tolerated in visible light-induced C-H functionalization reactions, indicating the scaffold's compatibility with different halogens. mdpi.comnih.gov However, the specific impact on biological activity is highly dependent on the particular biological target and its active site topology.
Influence of Methyl Groups at Positions 2 and 5 on Activity Profiles
The methyl groups at positions 2 and 5 of the 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine scaffold are not mere decorations; they play a significant role in defining the molecule's activity profile and selectivity.
Research has indicated that the position of methyl groups on the imidazo[1,2-a]pyridine ring is critical for potency. nih.gov For instance, in one study, it was noted that a methyl group at the 5-position of the pyridine (B92270) ring could lead to diminished cytotoxicity. In another context, it was observed that 5-methyl-2-phenylimidazo[1,2-a]pyridine (B13677989) was not a suitable substrate for a specific perfluoroalkylation reaction, suggesting that the C5-methyl group can significantly influence the molecule's reactivity and interactions. nih.gov
Conversely, the methyl group at the C2 position has also been shown to be a key determinant of activity. In some series, substitution at the C2 position is essential for maintaining a desirable pharmacological profile. The presence of small alkyl groups like methyl at C2 is a common feature in many biologically active imidazo[1,2-a]pyridines.
Structure-Activity Landscapes of Imidazo[1,2-a]pyridine Carboxamides and Other Derivatives
A particularly fruitful area of research has been the development of imidazo[1,2-a]pyridine-3-carboxamides, which have emerged as a powerful new class of antitubercular agents. nih.gov Extensive SAR studies have been conducted on this scaffold, revealing key determinants for their potent activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov
Key findings from these studies include:
Amide at Position 3: The placement of a carboxamide group at the C3 position is essential for anti-TB activity. Analogues with the amide group moved to the C2 position were found to be significantly less active. nih.gov
Lipophilicity: Increased lipophilicity often correlates with higher potency. Analogues featuring larger, more lipophilic biaryl ethers attached to the carboxamide function displayed outstanding potency, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range. nih.gov
Ring Substituents: The substitution pattern on the imidazo[1,2-a]pyridine core itself is crucial. For example, comparing isomeric methyl analogues, 6- and 7-methyl derivatives were found to be nearly equipotent and significantly more active than the 8-methyl analogue. nih.gov
The following table summarizes the antitubercular activity of a selection of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. nih.gov
| Compound | R1 | R2 | R3 | R4 | MIC (μM) vs. Mtb H37Rv |
| 1 | H | H | H | 4-Phenoxyphenyl | 0.2 |
| 2 | 7-Me | H | H | 4-Phenoxyphenyl | 0.004 |
| 3 | 8-Me | H | H | 4-Phenoxyphenyl | 0.1 |
| 4 | 6-Me | H | H | 4-Phenoxyphenyl | 0.005 |
| 5 | 7-Cl | H | H | 4-Phenoxyphenyl | 0.02 |
| 6 | 7-Me | H | H | 4-(4-Fluorophenoxy)phenyl | 0.004 |
| 7 | 7-Me | H | H | 4-(4-Chlorophenoxy)phenyl | 0.006 |
| 8 | H | H | H | 4-(Pyridin-2-yloxy)phenyl | 0.7 |
Beyond antitubercular agents, other derivatives have also been explored. Imidazo[1,2-a]pyridine-8-carboxamides have been identified as another novel antimycobacterial lead series. researchgate.net Furthermore, linking the imidazo[1,2-a]pyridine core at the 6-position to other heterocyclic systems, like quinazoline, has produced potent PI3Kα inhibitors with significant anticancer activity. nih.gov
Role of Peripheral Substituent Effects on Bioactivity
For example, in the context of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, the substituent on the amide nitrogen is a major determinant of potency. Bulky and lipophilic biaryl ethers consistently lead to compounds with nanomolar activity. In a different series of anticancer agents, the introduction of various S-alkyl/aryl moieties led to compounds that inhibited DNA synthesis in HepG2 cell lines through an apoptotic pathway. chemmethod.com
Similarly, the strategic placement of substituents on a 2-phenyl ring attached to the imidazo[1,2-a]pyridine core can drastically alter activity. It has been observed that adding hetero-aryl groups to this phenyl ring can generally improve potency. researchgate.net This highlights that peripheral modifications, even those distant from the core heterocycle, can have a profound impact on the molecule's interaction with its biological target.
Computational Insights into SAR Trends and Design Principles
Computational chemistry has become an indispensable tool for elucidating the SAR of imidazo[1,2-a]pyridine analogues and for guiding the design of new, more potent compounds. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) provide a molecular-level understanding of the interactions between these ligands and their protein targets. nih.gov
Molecular Docking: Docking studies have been widely used to predict the binding modes of imidazo[1,2-a]pyridine derivatives in the active sites of various enzymes. For antitubercular carboxamides, docking has helped to understand their interaction with QcrB, a key component of the electron transport chain in M. tuberculosis. nih.gov For anticancer derivatives, docking has been used to model interactions with targets like the oxidoreductase enzyme, VEGFR2, and the p50 subunit of NF-κB. asianpubs.orgresearchgate.netnih.gov These studies often reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, explaining the observed SAR. asianpubs.org
QSAR and Pharmacophore Modeling: QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For imidazo[1,2-a]pyridines, QSAR models have shown that activity is often correlated with properties like global topological charge indices and the hydrophobicity of certain substituents. This indicates that charge transfer within the molecule and hydrophobic interactions are controlling factors for activity.
DFT Studies: DFT calculations are employed to investigate the electronic properties of the molecules, such as the energies of the Frontier Molecular Orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). nih.gov These calculations help in understanding the chemical reactivity and the sites on the molecule that are most likely to engage in electrophilic or nucleophilic interactions, providing a deeper rationale for the observed biological activities. nih.govacs.org
Together, these computational approaches provide a powerful framework for rational drug design, allowing for the virtual screening of new analogues and the prioritization of synthetic efforts towards compounds with the highest predicted potency and most favorable drug-like properties. acs.org
Advanced Spectroscopic and Analytical Characterization for 6 Bromo 2,5 Dimethylimidazo 1,2 a Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The electron-donating nature of the methyl groups and the electron-withdrawing effect of the bromine atom and the fused ring system influence the chemical shifts of the aromatic protons.
Aromatic Protons: Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C7 position is expected to appear as a doublet, coupled to the proton at C8. The C8 proton would also be a doublet. The proton at the C3 position should appear as a singlet, as it has no adjacent protons.
Methyl Protons: Two sharp singlets are expected in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the methyl groups at the C2 and C5 positions. Each signal would integrate to three protons.
Expected ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-3 | ~7.5 | Singlet (s) | 1H |
| H-7 | ~7.2 | Doublet (d) | 1H |
| H-8 | ~7.4 | Doublet (d) | 1H |
| C2-CH₃ | ~2.4 | Singlet (s) | 3H |
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms. The carbons attached to nitrogen (C2, C5, C8a) and bromine (C6) would have characteristic shifts.
Expected ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~145 |
| C3 | ~115 |
| C5 | ~130 |
| C6 | ~110 |
| C7 | ~125 |
| C8 | ~120 |
| C8a | ~140 |
| C2-CH₃ | ~16 |
Mass Spectrometry (MS, EIMS, ESIMS, APCI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be applied for the analysis of this compound.
Electron Ionization Mass Spectrometry (EIMS): This technique would provide the molecular ion peak (M⁺) and characteristic fragmentation patterns useful for structural confirmation.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS): These are softer ionization techniques that are ideal for determining the mass of the protonated molecule, [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the elemental formula (C₉H₉BrN₂). The presence of bromine is readily identified by a characteristic isotopic pattern, where the [M]⁺ and [M+2]⁺ peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Predicted Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight (monoisotopic) | 223.9949 Da |
| [M]⁺ (for ⁷⁹Br) | 223.9949 m/z |
| [M+2]⁺ (for ⁸¹Br) | 225.9929 m/z |
| [M+H]⁺ (for ⁷⁹Br) | 225.0027 m/z |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.
Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: Vibrations from the methyl groups are expected in the 2850-3000 cm⁻¹ region.
C=C and C=N Stretching: Strong absorptions from the fused aromatic ring system are expected in the 1450-1650 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch | 1630 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to confirm the empirical formula of the compound. The experimental percentages should closely match the theoretical values calculated from the molecular formula C₉H₉BrN₂.
Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Molecular Formula | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | C₉H₉BrN₂ | 48.02 |
| Hydrogen | H | 1.008 | C₉H₉BrN₂ | 4.03 |
| Bromine | Br | 79.904 | C₉H₉BrN₂ | 35.50 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with a UV detector, would be employed. A pure sample should yield a single, sharp, and symmetrical peak. The purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is suitable for analyzing volatile and thermally stable compounds. For this compound, GC-MS can be used to assess purity and to monitor the progress of its synthesis by identifying reactants, intermediates, and byproducts. The retention time from the GC provides a measure of the compound's identity, while the mass spectrum confirms its molecular weight and structure.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking. While no specific crystal structure for this compound is publicly available, data for the related 6-Bromo-2-methylimidazo[1,2-a]pyridine (B1281379) shows a monoclinic crystal system with space group P 1 21/c 1. A similar analysis for the target compound would provide unequivocal proof of its structure and conformation.
Computational and Theoretical Investigations of 6 Bromo 2,5 Dimethylimidazo 1,2 a Pyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It is a fundamental tool for predicting molecular geometries, energies, and various chemical reactivity parameters. For a molecule like 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine, DFT studies would provide invaluable insights into its intrinsic chemical nature.
Electronic Structure Analysis (HOMO/LUMO Energy Gaps)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity.
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. For instance, studies on related compounds like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) have determined a HOMO-LUMO gap of 4.343 eV, indicating significant stability. researchgate.net A similar analysis for this compound would be essential to characterize its electronic behavior and potential for charge transfer interactions.
Interactive Data Table: Illustrative HOMO-LUMO Data for Related Imidazopyridine Derivatives (Note: Data for the specific target compound is not available and this table is for illustrative purposes based on similar molecules.)
Global Chemical Reactivity Descriptors
From the energies of the HOMO and LUMO, a set of global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for understanding how the molecule will behave in a chemical reaction.
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η.
These parameters for this compound would be calculated following DFT optimization to build a comprehensive profile of its chemical reactivity.
Interactive Data Table: Illustrative Reactivity Descriptors for a Related Imidazopyridine (Note: Data for the specific target compound is not available. This table shows calculated values for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov.)
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. In imidazo[1,2-a]pyridine (B132010) systems, these are typically found around the nitrogen atoms.
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.
An MEP analysis of this compound would be crucial for predicting its intermolecular interaction sites and reactivity patterns.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interactions and Binding Mode Analysis
If this compound were to be investigated as a potential therapeutic agent, molecular docking simulations would be performed to predict its binding affinity and mode of interaction with a specific biological target. The simulation would place the ligand into the binding site of the protein and score the different poses based on factors like:
Hydrogen Bonds: Key interactions that provide specificity and stability.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
Van der Waals Forces: General attractive or repulsive forces between molecules.
Electrostatic Interactions: Attractive or repulsive forces between charged groups.
The results, often expressed as a binding energy or docking score, indicate the strength of the interaction. A lower binding energy suggests a more stable ligand-protein complex. This analysis would identify the key amino acid residues involved in binding and provide a structural basis for the molecule's potential biological activity, guiding further optimization for improved potency and selectivity. For example, docking studies on other imidazo[1,2-a]pyridine derivatives have been used to explore their potential as inhibitors for various enzymes. nih.gov
Based on a comprehensive review of available scientific literature, there is currently insufficient specific, publicly accessible research data to construct a detailed article on the computational and theoretical investigations of This compound that strictly adheres to the requested outline.
The highly specific topics of:
Conformational Analysis and Molecular Dynamics Simulations
for this particular compound are not extensively covered in published studies. While research exists on the broader class of imidazo[1,2-a]pyridines and their derivatives, including their interactions with targets like aldehyde dehydrogenase (ALDH) nih.govnih.gov and general computational chemistry studies on other pyridine (B92270) scaffolds, mdpi.comresearchgate.net this information does not pertain specifically to this compound.
Therefore, generating a thorough, informative, and scientifically accurate article that is solely focused on the specified compound and the exact subsections provided is not feasible at this time.
Q & A
Q. What are the established synthetic routes for 6-bromo-2,5-dimethylimidazo[1,2-a]pyridine, and how do they differ in efficiency and scalability?
The most common methods include:
- Microwave-assisted synthesis : Reduces reaction time to 10–20 minutes with yields >80% by optimizing microwave power (300–500 W) and solvent polarity (e.g., DMF or ethanol) .
- Conventional thermal cyclization : Requires prolonged heating (6–12 hours) under reflux, often resulting in lower yields (50–70%) due to side reactions like dehalogenation .
- Catalytic cross-coupling : Uses palladium catalysts for bromine substitution but requires stringent anhydrous conditions .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- HPLC/GC : Essential for assessing purity (>97%), with mobile-phase optimization (e.g., acetonitrile/water gradients) to resolve closely related impurities .
- NMR spectroscopy : H and C NMR confirm regioselectivity, with characteristic peaks for the bromine-substituted pyridine ring (e.g., downfield shifts at δ 8.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 255.02 for CHBrN) and isotopic patterns for bromine .
Q. How can researchers optimize solubility and stability for biological assays involving this compound?
- Solvent screening : Test polar aprotic solvents (DMSO) for stock solutions and aqueous buffers (pH 7.4) for dilution.
- Stability studies : Monitor degradation under UV light and varying temperatures (4°C vs. 25°C) via HPLC .
- LogP determination : Use shake-flask methods to predict membrane permeability (estimated logP ~2.5) .
Q. What are the known biological targets or activities associated with imidazo[1,2-a]pyridine derivatives?
- GABA receptor modulation : Structural analogs (e.g., Zolpidem) show sedative-hypnotic activity, suggesting potential CNS applications .
- Antimicrobial activity : Substituents like bromine enhance efficacy against Gram-positive bacteria (MIC values <10 µg/mL) .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized for scalable synthesis of this compound?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify interactions. For example, a 2 factorial design can reduce optimization cycles by 40% .
- In-line monitoring : Employ Raman spectroscopy to track reaction progress and intermediate formation in real time .
Q. What computational methods are suitable for predicting the reactivity and regioselectivity of bromine substitutions in imidazo[1,2-a]pyridines?
Q. How should researchers address discrepancies in reported biological activity data for imidazo[1,2-a]pyridine analogs?
Q. What strategies mitigate challenges in isolating this compound from byproducts like dehalogenated impurities?
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Structure-activity relationship (SAR) models : Correlate substituent electronic effects (Hammett σ values) with bioactivity using multivariate regression .
- Fragment-based drug design : Use the bromine moiety as a handle for click chemistry modifications (e.g., azide-alkyne cycloaddition) .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Detailed reaction logs : Document exact equivalents, solvent grades, and heating rates.
- Cross-lab validation : Share samples with independent labs for NMR and HPLC verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
